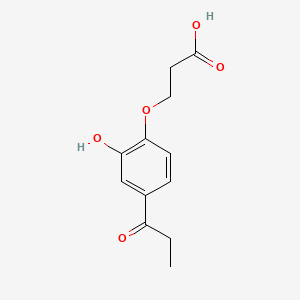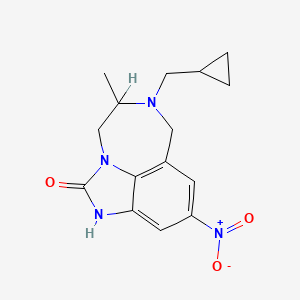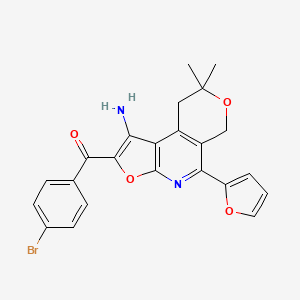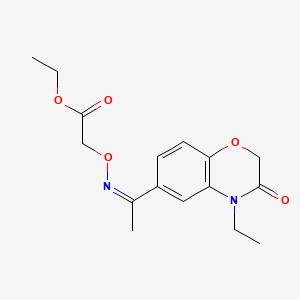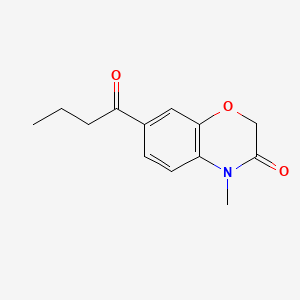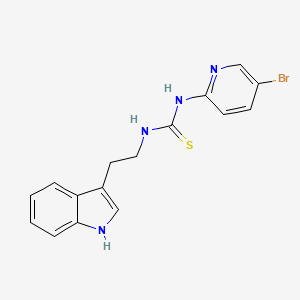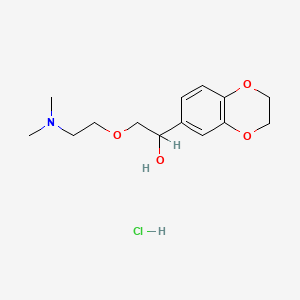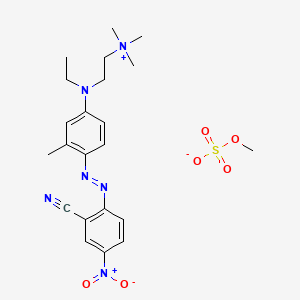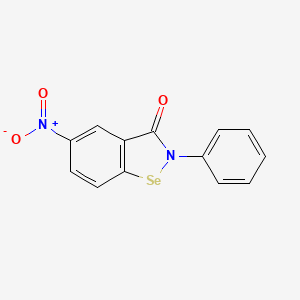
5-(Aminosulphonyl)-N-((2-ethyloctahydro-1H-isoindol-1-yl)methyl)-2-methoxybenzamide monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 287-107-8, also known as alkanes, C10-13, chloro, is a complex mixture of chlorinated paraffins. These compounds are characterized by their varying chain lengths and degrees of chlorination. They are widely used in various industrial applications due to their chemical stability and versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorinated paraffins are typically produced by the chlorination of n-paraffin or paraffin wax. The process involves the reaction of paraffins with chlorine gas under controlled conditions. The degree of chlorination can be adjusted by varying the reaction time and temperature .
Industrial Production Methods
Industrial production of chlorinated paraffins involves large-scale chlorination reactors where n-paraffins are exposed to chlorine gas. The reaction is exothermic, and the temperature is carefully controlled to achieve the desired level of chlorination. The resulting product is then purified and separated based on the degree of chlorination and chain length .
Chemical Reactions Analysis
Types of Reactions
Chlorinated paraffins undergo various chemical reactions, including:
Oxidation: Chlorinated paraffins can be oxidized to form chlorinated alcohols and acids.
Reduction: Reduction reactions can convert chlorinated paraffins to hydrocarbons.
Substitution: Chlorinated paraffins can undergo substitution reactions where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.
Substitution: Reagents like sodium hydroxide and ammonia are commonly used for substitution reactions.
Major Products
The major products formed from these reactions include chlorinated alcohols, acids, and hydrocarbons, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chlorinated paraffins have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of other chemicals.
Biology: Studied for their effects on biological systems and potential toxicity.
Medicine: Investigated for their potential use in pharmaceuticals and medical devices.
Industry: Widely used as plasticizers, flame retardants, and additives in lubricants and coatings.
Mechanism of Action
The mechanism of action of chlorinated paraffins involves their interaction with biological membranes and proteins. They can disrupt cellular processes by altering membrane fluidity and protein function. The specific molecular targets and pathways involved depend on the degree of chlorination and chain length of the paraffins .
Comparison with Similar Compounds
Chlorinated paraffins can be compared with other similar compounds, such as:
Medium-chain chlorinated paraffins (C14-17): These have longer chain lengths and different applications compared to short-chain chlorinated paraffins.
Long-chain chlorinated paraffins (C18-20): These have even longer chain lengths and are used in different industrial applications.
Polychlorinated biphenyls (PCBs): These are structurally similar but have different environmental and health impacts.
Chlorinated paraffins are unique due to their versatility and wide range of applications, making them essential in various industrial processes .
Properties
CAS No. |
85409-39-8 |
|---|---|
Molecular Formula |
C19H30ClN3O4S |
Molecular Weight |
432.0 g/mol |
IUPAC Name |
N-[(2-ethyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-1-yl)methyl]-2-methoxy-5-sulfamoylbenzamide;hydrochloride |
InChI |
InChI=1S/C19H29N3O4S.ClH/c1-3-22-12-13-6-4-5-7-15(13)17(22)11-21-19(23)16-10-14(27(20,24)25)8-9-18(16)26-2;/h8-10,13,15,17H,3-7,11-12H2,1-2H3,(H,21,23)(H2,20,24,25);1H |
InChI Key |
GXCZNVFOBJDKBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2CCCCC2C1CNC(=O)C3=C(C=CC(=C3)S(=O)(=O)N)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


